molecular formula C6H4BBrF2O2 B1284244 3-Bromo-2,6-difluorophenylboronic acid CAS No. 352535-84-3

3-Bromo-2,6-difluorophenylboronic acid

Cat. No.: B1284244
CAS No.: 352535-84-3
M. Wt: 236.81 g/mol
InChI Key: IOPHTXLBAFNMMI-UHFFFAOYSA-N
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Description

Significance of Boronic Acids as Synthetic Intermediates

Boronic acids, and particularly arylboronic acids, are highly valued as synthetic intermediates. nih.gov Their significance stems from their ability to participate in a variety of chemical transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These compounds are generally stable in air and water and are considered relatively non-toxic, which makes them easy to handle and environmentally benign compared to other organometallic reagents. mt.comwikipedia.org This combination of stability and reactivity has made them widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wisdomlib.orgresearchgate.net The utility of boronic acids is exemplified by their central role in one of the most powerful bond-forming reactions developed in the 20th century: the Suzuki-Miyaura cross-coupling reaction.

Overview of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organohalide. musechem.comwikipedia.org This reaction has become one of the most widely used methods for synthesizing biaryls, polyolefins, and styrenes due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids. mt.comwikipedia.orgnih.gov

The reaction was first reported in 1979 by Professor Akira Suzuki and his colleagues. wikipedia.orgwikipedia.orghokudai.ac.jp Over the subsequent decades, its reliability and broad applicability led to its widespread adoption in both academic and industrial laboratories. tamu.edu In recognition of the profound impact of this and other palladium-catalyzed cross-coupling reactions on organic synthesis, the 2010 Nobel Prize in Chemistry was jointly awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi. wikipedia.orgyonedalabs.combohrium.com The award highlighted the reaction's critical role in enabling the efficient synthesis of complex organic molecules, including numerous pharmaceuticals and fine chemicals. tamu.edubohrium.com

The mechanism of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst. libretexts.org The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. musechem.comnumberanalytics.comchemrxiv.org

StepDescription
Oxidative Addition The active Pd(0) catalyst reacts with the organohalide (R¹-X), inserting itself into the carbon-halogen bond. This process oxidizes the palladium from its 0 state to the +2 state, forming a Pd(II) complex. wikipedia.orglibretexts.org
Transmetalation The organic group from the boronic acid (R²) is transferred to the palladium(II) complex, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species. yonedalabs.comlibretexts.org
Reductive Elimination The two organic groups (R¹ and R²) on the palladium center couple together, forming the new carbon-carbon bond (R¹-R²). This final step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.comnumberanalytics.com

The catalytic cycle begins with the oxidative addition of an organohalide to a palladium(0) complex. musechem.com This step, often considered the rate-determining step of the reaction, involves the cleavage of the carbon-halide bond and the formation of an organopalladium(II) halide intermediate. wikipedia.orglibretexts.orgnumberanalytics.com The reactivity of the organohalide in this step generally follows the order I > OTf > Br > Cl. libretexts.org The initial addition forms a cis-palladium complex, which typically isomerizes rapidly to the more stable trans-complex. wikipedia.org

The transmetalation step, where the organic moiety is transferred from boron to palladium, has been a subject of significant mechanistic study. illinois.edu The role of the base is crucial, and two primary pathways have been debated:

The Boronate Pathway (Path A): In this mechanism, the base reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, or boronate (e.g., [R-B(OH)₃]⁻). nih.govresearchgate.net This activated boronate then reacts with the organopalladium(II) halide complex, transferring its organic group to the palladium center. nih.gov

The Oxo-Palladium Pathway (Path B): Alternatively, the base (often a hydroxide) can react with the organopalladium(II) halide complex to form a palladium hydroxo complex. nih.govchembites.org This hydroxo complex then reacts with the neutral boronic acid. nih.gov Studies have suggested that for reactions conducted in aqueous solvent mixtures with weak bases, the reaction between a palladium hydroxo complex and the neutral boronic acid is the predominant pathway for transmetalation. nih.govchembites.org

The relative dominance of one pathway over the other can depend on specific reaction conditions such as the nature of the base, solvent, and ligands. bohrium.comresearchgate.net

The final step of the catalytic cycle is reductive elimination. numberanalytics.com In this stage, the two organic ligands attached to the palladium(II) center couple, forming the desired carbon-carbon bond of the product. yonedalabs.com Simultaneously, the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, thus completing the cycle. yonedalabs.comnumberanalytics.com The presence of bulky ligands on the palladium catalyst can promote this step. yonedalabs.com

Advantages and Versatility of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is celebrated for its numerous advantages, which have cemented its status as a premier tool for synthetic chemists. sigmaaldrich.comnih.gov A key benefit is its broad functional group tolerance, allowing for the coupling of complex molecules without the need for extensive protecting group strategies. nih.govacs.org The reaction conditions are typically mild, and the inorganic byproducts are easily removed, simplifying purification processes. nih.gov

The versatility of the Suzuki-Miyaura coupling is another significant factor in its popularity. It can be used to form C-C bonds between a wide variety of organoboron compounds and organic halides or triflates, enabling the synthesis of a diverse range of structures, including biaryls, polyaryls, styrenes, and conjugated dienes. acs.org The reaction is also amenable to a wide range of solvents and bases, offering flexibility in optimizing reaction conditions for specific substrates. sigmaaldrich.com

Industrial and Pharmaceutical Relevance of Suzuki-Miyaura Coupling

The robustness and reliability of the Suzuki-Miyaura coupling have made it a cornerstone of industrial and pharmaceutical chemistry. sigmaaldrich.comresearchgate.net In the pharmaceutical sector, this reaction is frequently employed in the synthesis of active pharmaceutical ingredients (APIs). researchgate.net Many modern drugs, including antihypertensives like Losartan and Valsartan, and the anti-cancer drug Lapatinib, feature biaryl structures that are efficiently assembled using this methodology. sigmaaldrich.com

The scalability of the Suzuki-Miyaura coupling is a critical factor for its industrial application. researchgate.net The reaction has been successfully implemented on a multi-kilogram scale for the commercial production of pharmaceuticals. researchgate.net Furthermore, its application extends to the synthesis of agrochemicals, advanced materials, and liquid crystals, highlighting its broad economic and technological impact. sigmaaldrich.comnih.gov

Position of 3-Bromo-2,6-difluorophenylboronic Acid within the Class of Halogenated Arylboronic Acids

Among the diverse array of available arylboronic acids, halogenated derivatives play a particularly important role. The presence of halogen substituents provides a versatile handle for further chemical transformations, allowing for the sequential and site-selective introduction of different functional groups. This compound is a prominent member of this subclass, offering a unique combination of reactivity and functionality.

Specificity of Bromine and Fluorine Substitution Patterns

The substitution pattern of this compound confers specific electronic and steric properties that are highly advantageous in organic synthesis. The two fluorine atoms at the ortho positions to the boronic acid group exert a strong electron-withdrawing inductive effect. nih.gov This electronic perturbation can influence the reactivity of the boronic acid and the resulting biaryl product. Furthermore, ortho-fluorine substituents can engage in intramolecular hydrogen bonding, which can stabilize reaction intermediates and improve reaction yields. mdpi.com

The bromine atom at the meta position serves as a key functional handle. Its presence allows for subsequent cross-coupling reactions, enabling the synthesis of more complex, multi-substituted aromatic compounds. This "multi-handle" approach is a powerful strategy in the design and synthesis of novel molecules with tailored properties.

Comparative Analysis with Other Halogenated Phenylboronic Acids

The properties of this compound can be better understood through a comparative analysis with other halogenated phenylboronic acids. The nature and position of the halogen substituents significantly impact the acidity and reactivity of the boronic acid.

Generally, the introduction of electron-withdrawing fluorine atoms increases the Lewis acidity of the boronic acid. nih.govmdpi.com This effect is dependent on the position of the substituent, with the ortho position having the most pronounced impact due to the potential for intramolecular hydrogen bonding. mdpi.com In comparison to chlorinated or brominated analogs, fluorinated phenylboronic acids often exhibit unique reactivity profiles in cross-coupling reactions.

The table below provides a comparative overview of the properties of selected halogenated phenylboronic acids.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound 352535-84-3C₆H₄BBrF₂O₂236.81Ortho-fluorine for modified reactivity; meta-bromine for secondary coupling. synblock.com
3-Bromo-2-fluorophenylboronic acid 352535-97-8C₆H₅BBrFO₂218.82Single ortho-fluorine, influencing acidity and reactivity. sigmaaldrich.com
2,6-Difluorophenylboronic acid 162101-25-9C₆H₅BF₂O₂157.91Lacks the secondary bromine handle for further functionalization. sigmaaldrich.com
3-Bromophenylboronic acid 5467-74-3C₆H₆BBrO₂200.83Lacks the electronic influence of ortho-fluorine substituents.
4-Bromophenylboronic acid 5467-74-3C₆H₆BBrO₂200.83Bromine at the para-position, leading to different electronic and steric environment compared to the 3-bromo isomer.

The unique arrangement of substituents in this compound provides a balance of electronic activation and the presence of a versatile functional group for further elaboration, making it a highly valuable building block in the synthesis of complex organic molecules.

Properties

IUPAC Name

(3-bromo-2,6-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPHTXLBAFNMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584262
Record name (3-Bromo-2,6-difluorophenyl)boronic acid
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Molecular Weight

236.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352535-84-3
Record name B-(3-Bromo-2,6-difluorophenyl)boronic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-2,6-difluorophenyl)boronic acid
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Reactivity and Mechanistic Studies of 3 Bromo 2,6 Difluorophenylboronic Acid in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactivity Profiles

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern carbon-carbon bond formation. For challenging substrates like polyfluorophenylboronic acids, which are known for their propensity to undergo protodeboronation under basic conditions, specialized catalyst systems and reaction conditions are often necessary to achieve efficient coupling. mit.eduacs.org The presence of two ortho-fluorine substituents in 3-Bromo-2,6-difluorophenylboronic acid significantly impacts its reactivity, making the development of robust catalytic protocols essential.

Substrate Scope and Limitations for this compound

The coupling of this compound has been successfully demonstrated with a variety of aryl and heteroaryl halides. Research into the closely related 2,6-difluorophenylboronic acid has shown that aryl chlorides, bromides, and triflates are generally effective coupling partners. mit.eduacs.org However, aryl iodides have been observed to result in lower conversions. mit.edu

The reaction tolerates a range of functional groups on the coupling partner. Both electron-rich and electron-neutral aryl bromides react efficiently to produce the corresponding biaryls in excellent yields. researchgate.net Sterically demanding substrates, such as those with ortho-substituents on the aryl halide, can also be coupled successfully, although sometimes requiring slightly longer reaction times. mit.eduresearchgate.net

Limitations are observed with substrates containing coordinating groups, such as esters or ketones, in the ortho position of the aryl halide, which can inhibit the catalytic activity. mit.edu Furthermore, while many heteroaromatic halides undergo the coupling in high yields, certain five-membered chloro- or bromoheteroarenes with multiple heteroatoms can prove to be problematic substrates. mit.edu

Table 1: Exemplary Substrate Scope for the Coupling of 2,6-difluorophenylboronic acid with Various Aryl Halides *

EntryAryl HalideProductYield (%)
14-Chloroanisole4-Methoxy-2',6'-difluorobiphenyl95
24-Bromotoluene4-Methyl-2',6'-difluorobiphenyl98
34-(Trifluoromethyl)phenyl triflate4-(Trifluoromethyl)-2',6'-difluorobiphenyl96
42-Bromopyridine2-(2',6'-Difluorophenyl)pyridine97
53-Chloropyridine3-(2',6'-Difluorophenyl)pyridine94

*Data adapted from studies on the analogous 2,6-difluorophenylboronic acid, demonstrating the general reactivity profile. mit.edu

Catalyst Systems and Ligand Effects in Coupling Reactions

The choice of catalyst and ligand is paramount for the successful cross-coupling of challenging substrates like this compound. The development of highly active and stable catalyst systems has been a major focus of research to overcome the limitations associated with substrates prone to decomposition.

Palladium catalysts are the most widely used for Suzuki-Miyaura reactions. For polyfluorophenylboronic acids, which are susceptible to decomposition at elevated temperatures, the rapid generation of the active Pd(0) species at lower temperatures is crucial. mit.eduacs.org Precatalysts that form the catalytically active species under conditions where boronic acid decomposition is slow are highly effective. mit.edu

A particularly successful system involves a precatalyst that utilizes a monodentate biarylphosphine ligand. mit.eduacs.org These ligands are known to promote the coupling of substrates that are prone to protodeboronation. The use of such a precatalyst allows for Suzuki-Miyaura reactions of a wide range of (hetero)aryl chlorides, bromides, and triflates with polyfluorophenylboronic acids to proceed at room temperature or 40 °C in short reaction times, affording the desired products in excellent yields. mit.eduacs.org

Table 2: Effect of Palladium Catalyst and Ligand on a Model Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80Moderate beilstein-journals.org
[Pd(cinnamyl)Cl]₂XPhosK₃PO₄THF/H₂ORT - 40High mit.eduacs.org
Pd(PPh₃)₄-Na₂CO₃Dioxane/H₂O90Variable rsc.org

While palladium catalysis is dominant, nickel and copper-based systems have emerged as powerful alternatives for certain cross-coupling reactions. Nickel catalysts, in particular, have shown remarkable progress in the Suzuki-Miyaura reaction, often enabling the coupling of challenging substrates that are less reactive with palladium systems. mdpi.com Nickel catalysts can be more cost-effective and can facilitate the coupling of aryl chlorides, which are often less reactive than the corresponding bromides and iodides. tcichemicals.com

Copper catalysis is also utilized in cross-coupling reactions, though less commonly for Suzuki-Miyaura type transformations. Copper can facilitate both homocoupling of boronic acids and cross-coupling reactions under specific conditions. fujifilm.com The development of copper-catalyzed cross-coupling reactions of organoboron compounds continues to be an active area of research.

Role of Base and Solvent Effects

The choice of base and solvent is critical in the Suzuki-Miyaura reaction, significantly influencing the reaction rate, yield, and the extent of side reactions such as protodeboronation.

For the coupling of polyfluorophenylboronic acids, a weak base is often preferred to minimize the decomposition of the boronic acid. mit.edu Potassium phosphate (K₃PO₄) has been found to be an effective base in these reactions, promoting the catalytic cycle without causing significant degradation of the starting material. mit.eduacs.org The reaction is typically performed in a biphasic solvent system, with an organic solvent to dissolve the substrates and catalyst, and an aqueous phase for the base. nih.gov

Tetrahydrofuran (THF) has been shown to be a suitable organic solvent for these couplings, particularly when using specialized palladium precatalysts that allow for lower reaction temperatures. mit.eduacs.org Other common solvents for Suzuki-Miyaura reactions include dioxane, toluene, and dimethylformamide (DMF), with the optimal choice often depending on the specific substrates and catalyst system employed. beilstein-journals.orgrsc.org

Table 3: Common Bases and Solvents in Suzuki-Miyaura Couplings

BaseSolvent SystemTypical Substrates
K₃PO₄THF/H₂OUnstable boronic acids
Na₂CO₃Dioxane/H₂OGeneral aryl halides
Cs₂CO₃Toluene/H₂OSterically hindered substrates
K₂CO₃DMF/H₂OGeneral aryl halides

Protodeboronation in Fluorinated Arylboronic Acids

Protodeboronation, the cleavage of a carbon-boron bond to replace a boronic acid group with a hydrogen atom, is a significant side reaction in processes like the Suzuki-Miyaura cross-coupling. This undesired reaction consumes the boronic acid, reducing the yield of the intended coupled product. Fluorinated arylboronic acids, especially those with fluorine atoms in the ortho positions relative to the boronic acid moiety, are particularly prone to this degradation pathway. The electron-withdrawing nature of the fluorine atoms increases the lability of the C-B bond, making the compound more susceptible to cleavage under typical cross-coupling conditions, which often involve basic aqueous media.

The rate of protodeboronation is highly dependent on several factors, with pH being one of the most critical. For arylboronic acids with di-ortho substitution, such as 2,6-difluorophenylboronic acid, the reaction is significantly accelerated under basic conditions. The process is understood to proceed through the formation of a more reactive boronate anion, [ArB(OH)₃]⁻, following a pre-equilibrium between the boronic acid and a hydroxide source.

Kinetic studies on 2,6-difluorophenylboronic acid have shown that the observed rate of protodeboronation increases as the pH rises, eventually reaching a plateau at a pH above the pKa of the boronic acid. This kinetic profile is consistent with a mechanism involving the water-mediated, unimolecular decomposition of the boronate anion as the rate-limiting step. The presence of ortho-fluorine substituents facilitates this C–B bond cleavage.

ConditionRelative Rate of ProtodeboronationPrimary Reactive Species
Acidic pH (< pKa)LowArylboronic Acid (ArB(OH)₂)
Neutral pH (≈ pKa)Moderate to HighEquilibrium between ArB(OH)₂ and [ArB(OH)₃]⁻
Basic pH (> pKa)High (Plateau)Arylboronate Anion ([ArB(OH)₃]⁻)

Several strategies have been developed to suppress or bypass the problematic protodeboronation of sensitive arylboronic acids. A primary approach is the "slow-release" strategy, which involves using a more stable derivative of the boronic acid that can generate the active boronic acid in situ at a controlled rate. This ensures that the concentration of the free, unstable boronic acid in the reaction mixture remains low, minimizing its degradation while still allowing for efficient transmetalation in the catalytic cycle. marmacs.org

Commonly used derivatives for this purpose include organotrifluoroborates (R-BF₃K) and N-methyliminodiacetic acid (MIDA) boronate esters. These compounds exhibit greater stability under basic conditions compared to the free boronic acids but can be hydrolyzed under the reaction conditions to slowly release the necessary coupling partner. Furthermore, the development of highly active palladium precatalysts and specialized ligand systems allows cross-coupling reactions to proceed at lower temperatures and shorter reaction times, conditions under which boronic acid decomposition is slow. rsc.org

Boron SpeciesKey FeatureRole in Mitigating Protodeboronation
Arylboronic Acid (ArB(OH)₂)Directly reactive in Suzuki coupling.Prone to rapid protodeboronation, especially with electron-withdrawing groups.
Aryltrifluoroborate (ArBF₃K)Stable, crystalline solid.Acts as a slow-release source of the boronic acid upon hydrolysis, keeping the free acid concentration low. st-andrews.ac.uk
MIDA Boronate EsterHighly stable and resistant to chromatography.Protects the boronic acid functionality until a controlled release is triggered by aqueous base, minimizing premature degradation. st-andrews.ac.uk

Other Cross-Coupling Reactions

Beyond the well-known Suzuki-Miyaura reaction for C-C bond formation, arylboronic acids are versatile reagents capable of participating in a variety of other cross-coupling reactions to form bonds between carbon and heteroatoms.

The formation of carbon-nitrogen bonds using arylboronic acids is most prominently achieved through the Chan-Lam coupling reaction. wikipedia.org This copper-catalyzed process couples an arylboronic acid with an amine, aniline, amide, or other N-H containing compound. organic-chemistry.org Unlike the palladium-catalyzed Buchwald-Hartwig amination which typically uses aryl halides, the Chan-Lam reaction directly utilizes the boronic acid. wikipedia.org The reaction is often carried out in the presence of a copper source, such as copper(II) acetate (B1210297), a base, and an oxidant, which can be atmospheric oxygen, allowing the reaction to be run open to the air. organic-chemistry.orgnrochemistry.com While specific examples employing this compound are not extensively documented, the general methodology is applicable to a wide range of arylboronic acids.

General Conditions for Chan-Lam C-N Coupling
ComponentTypical Reagents/Conditions
Boronic AcidArylboronic Acid (e.g., this compound)
Nitrogen SourceAliphatic or aromatic amines, amides, imides, N-heterocycles
CatalystCu(OAc)₂, Cu(OTf)₂, or other Cu(I) or Cu(II) salts nrochemistry.com
Base (Optional)Pyridine, Et₃N, or other tertiary amines nrochemistry.com
OxidantO₂ (from air) is commonly sufficient nrochemistry.com
SolventCH₂Cl₂, MeCN, THF, or MeOH nrochemistry.com

Analogous to C-N bond formation, the Chan-Lam C-O coupling provides a pathway to synthesize aryl ethers from arylboronic acids and alcohols or phenols. wikipedia.org This copper-catalyzed reaction serves as a milder alternative to the classical Ullmann condensation. The reaction mechanism is believed to involve the formation of a copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to yield the aryl ether product. wikipedia.org The conditions are similar to those for C-N coupling, typically requiring a copper catalyst and an oxidant. The versatility of the Chan-Lam reaction allows for the coupling of a broad scope of arylboronic acids with various oxygen nucleophiles.

General Conditions for Chan-Lam C-O Coupling
ComponentTypical Reagents/Conditions
Boronic AcidArylboronic Acid (e.g., this compound)
Oxygen SourceAliphatic alcohols, phenols
CatalystCu(OAc)₂ or other Cu(II) salts
Base (Optional)Pyridine, DMAP, or other amine bases
OxidantO₂ (from air)
SolventCH₂Cl₂, THF

The versatility of this compound extends to the formation of other types of carbon-carbon bonds, including those to carbonyl and alkynyl groups.

C-C(O) Cross-Coupling: The carbonylative Suzuki-Miyaura coupling is a powerful three-component reaction that combines an aryl halide, carbon monoxide (CO), and an arylboronic acid to synthesize unsymmetrical ketones. In this transformation, this compound can serve as the nucleophilic partner, coupling with an aryl bromide in the presence of a palladium catalyst and a source of CO. This method provides direct access to biaryl ketones, which are important structural motifs in pharmaceuticals and materials science. organic-chemistry.org

C-C(alkyne) Cross-Coupling: While the Sonogashira reaction (coupling an aryl halide with a terminal alkyne) is the most common method for synthesizing arylalkynes, the Suzuki-Miyaura coupling offers an alternative. This variant involves the palladium-catalyzed reaction of an arylboronic acid with an alkynyl halide. This approach allows for the formation of a C(sp²)-C(sp) bond and is valuable when the required terminal alkyne for a Sonogashira coupling is less accessible or stable than the corresponding alkynyl bromide or iodide.

General Conditions for Other C-C Couplings
Coupling TypeCoupling PartnersCatalyst SystemKey Features
Carbonylative SuzukiAr-Br + Ar'B(OH)₂ (e.g., this compound) + COPd catalyst (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligandForms unsymmetrical biaryl ketones (Ar-C(O)-Ar'). organic-chemistry.org
Alkynyl SuzukiAlkynyl-Br + ArB(OH)₂ (e.g., this compound)Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄)Forms arylalkynes (Ar-C≡C-R). An alternative to the Sonogashira reaction.

Homo-coupling Reactions

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the formation of symmetrical biaryls through the dimerization of the boronic acid reagent is a well-documented side reaction known as homo-coupling. For this compound, this process would lead to the formation of 3,3'-dibromo-2,2',6,6'-tetrafluorobiphenyl. This reaction is generally undesired as it consumes the boronic acid, reduces the yield of the intended cross-coupled product, and complicates purification.

The mechanism of homo-coupling can be influenced by several factors, including the catalyst system, the base employed, and the presence of oxidants like molecular oxygen. reddit.com It is often observed that homo-coupling is more prevalent when the reaction vessel is not properly degassed. reddit.com The presence of oxygen can oxidize the Pd(0) catalyst, affecting its catalytic cycle. reddit.com

Several mechanistic pathways have been proposed for the homo-coupling of arylboronic acids. One common pathway involves the transmetalation of two aryl groups from the boronic acid to the palladium center, followed by reductive elimination to form the biaryl product. The reaction can be catalyzed by palladium(II) species and is often promoted by bases. The base can activate the boronic acid, facilitating transmetalation. researchgate.net Another proposed mechanism, particularly under aerobic conditions, involves an oxidative process where a Pd(II) catalyst promotes the coupling.

Research has shown that the choice of reaction conditions can be tailored to either promote or suppress homo-coupling. For instance, studies on various arylboronic acids have demonstrated that using specific palladium complexes or additives can favor the desired cross-coupling over homo-coupling. Conversely, certain conditions, such as the use of gold salts or specific palladium catalysts in aqueous, aerobic environments, have been developed to intentionally synthesize symmetrical biaryls via homo-coupling. researchgate.net While specific data for this compound is not extensively detailed in the literature, the principles governing the homo-coupling of other arylboronic acids are directly applicable. The steric hindrance and electronic effects of the fluorine and bromine substituents on the phenyl ring can influence the rate of both homo- and cross-coupling reactions.

Catalyst/ConditionsSubstrate TypeEffect on Homo-couplingNotes
Pd(II) catalyst, Air (O2)Arylboronic AcidsPromotesOxygen often facilitates the homo-coupling pathway. reddit.com
Gold SaltsArylboronic Acids/EstersPromotesCatalytic amounts of gold salts can effectively yield symmetrical biaryls. researchgate.net
PdCl2(NH2CH2COOH)2 in i-PrOH/H2OArylboronic AcidsPromotesThis method is presented as an environmentally benign protocol for synthesizing symmetrical biaryls. researchgate.net
Absence of BaseAryl Boronate EstersSuppressesIn some copper-catalyzed reactions, omitting the base increased selectivity over the homo-coupled product. researchgate.net

Stereochemical Considerations and Control in Reactions Involving this compound

The unique structural features of this compound, specifically the presence of two ortho-substituents (fluorine atoms), introduce significant stereochemical considerations in its cross-coupling reactions. When this compound is coupled with another ortho-substituted aryl partner, the resulting biaryl product can exhibit a phenomenon known as atropisomerism.

Atropisomers are stereoisomers that result from hindered rotation around a single bond. stereoelectronics.orgnih.gov In the case of biaryls formed from 2,6-disubstituted boronic acids, the steric bulk of the substituents in all four ortho positions of the biaryl system can create a high energy barrier to rotation around the aryl-aryl single bond. stereoelectronics.org This restricted rotation "locks" the molecule into specific conformations that are non-superimposable mirror images (enantiomers), giving rise to axial chirality. stereoelectronics.orgresearchgate.net The stability of these atropisomers depends on the size of the ortho substituents; larger groups lead to a higher rotational barrier and more stable atropisomers. nih.gov

The synthesis of enantioenriched atropisomeric biaryls is a significant goal in modern organic chemistry, as these structures are prevalent in chiral ligands, natural products, and pharmaceuticals. researchgate.netrsc.org Achieving stereochemical control in the formation of these molecules from precursors like this compound is a key challenge. The primary strategy involves asymmetric synthesis, where a chiral influence is used to favor the formation of one enantiomer over the other.

Several methods have been developed for the atroposelective synthesis of biaryls:

Chiral Ligands: The most common approach is the use of a palladium catalyst coordinated to a chiral phosphine ligand, such as BINAP. stereoelectronics.org The chiral environment created by the ligand around the metal center can differentiate between the two competing pathways leading to the (R) or (S) atropisomer during the reductive elimination step of the catalytic cycle.

Chirality Transfer: Another strategy involves a point-to-axial chirality transfer. In this method, a substrate with a pre-existing stereocenter is used, and the chirality is transferred from this point source to the biaryl axis during the coupling reaction. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the coupling partners. It directs the stereochemical outcome of the coupling reaction and is subsequently removed to afford the enantioenriched biaryl product.

The mechanistic course of the transmetalation step can also be critical for stereocontrol, particularly when coupling with substrates bearing a stereocenter adjacent to the reacting carbon. Transmetalation can proceed with either retention or inversion of configuration, and the outcome can be influenced by the choice of ligands, solvents, and bases. researchgate.netnih.govacs.org For sterically hindered substrates like this compound, the steric properties of the ligand and the substrates play a crucial role in dictating the reaction pathway and stereochemical outcome. nih.govrsc.org

StrategyDescriptionKey Influencing FactorsExample Application
Asymmetric CatalysisUse of a chiral catalyst or ligand to induce enantioselectivity.Structure of the chiral ligand (e.g., BINAP), catalyst loading, temperature. stereoelectronics.orgPalladium-catalyzed coupling of a 2,6-disubstituted aryl halide with an arylboronic acid.
Point-to-Axial Chirality TransferTransfer of stereochemical information from a stereocenter in the substrate to the newly formed chiral axis. nih.govThe nature and position of the existing stereocenter.Ring-opening reactions of substrates with existing point chirality to form axially chiral biaryls. nih.gov
Dynamic Kinetic ResolutionCoupling of a racemic but rapidly equilibrating substrate with a chiral catalyst, resolving it into a single product enantiomer. nih.govRate of substrate racemization relative to the rate of catalytic reaction.Biocatalytic atroposelective synthesis of biaryls. researchgate.net

Applications in Advanced Organic Materials and Polymers

Synthesis of Fluorinated Oligophenyls and Organic Semiconductors

3-Bromo-2,6-difluorophenylboronic acid is a key precursor in the synthesis of fluorinated oligophenyls, which are of significant interest for their application as organic semiconductors. The presence of fluorine atoms in the phenyl rings of these materials can be used to fine-tune their optoelectronic properties at a molecular level.

The Suzuki-Miyaura cross-coupling reaction is a primary method for the synthesis of these selectively fluorinated oligophenyls. sci-hub.se In a typical reaction, a boronic acid derivative, such as this compound, is coupled with an aryl halide in the presence of a palladium catalyst. The bromine atom on the this compound molecule can also participate in a subsequent cross-coupling reaction, allowing for the extension of the oligomer chain.

A related compound, 2,6-difluorophenylboronic acid, has been utilized to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a crucial intermediate for the synthesis of 2,6-difluorinated oligophenyls used in organic semiconductors. sigmaaldrich.com This highlights the utility of the 2,6-difluorophenylboronic acid moiety in constructing these advanced materials. The introduction of fluorine atoms can enhance intermolecular interactions, leading to more ordered solid-state packing, which is beneficial for charge transport. sci-hub.se

Table 1: Examples of Fluorinated Oligophenyls and their Precursors

OligophenylPrecursor 1Precursor 2Application
2,2',6,6'-Tetrafluorobiphenyl2,6-Difluoroaniline5-Bromo-1,3-difluorobenzeneOrganic Semiconductor sci-hub.se
4-Bromo-2,3',5',6-tetrafluorobiphenyl2,6-Difluorophenylboronic acid4-Bromo-2,6-difluoro-1-iodobenzeneIntermediate for Organic Semiconductors sci-hub.sesigmaaldrich.com

This table is illustrative and may not directly involve this compound but demonstrates the principle of using fluorinated precursors for oligophenyl synthesis.

Applications in Liquid Crystals and Display Technologies

Fluorinated compounds are essential components in modern liquid crystal displays (LCDs). The incorporation of fluorine atoms into liquid crystal molecules can significantly influence their physical properties, such as dielectric anisotropy, viscosity, and melting point. rsc.org this compound serves as a valuable building block for the synthesis of novel liquid crystalline materials with tailored properties for display applications. researchgate.net

The strong electronegativity and small size of fluorine atoms allow for their strategic placement within a molecule to control its dipole moment and intermolecular interactions. rsc.org By incorporating the 3-bromo-2,6-difluorophenyl moiety into the core structure of a liquid crystal, it is possible to achieve:

Modified Dielectric Anisotropy: The polar C-F bonds can lead to a significant increase in the dielectric anisotropy (Δε), which is a critical parameter for the operation of twisted nematic and in-plane switching LCDs. researchgate.net

Reduced Viscosity: The introduction of fluorine can sometimes lead to a decrease in viscosity, which results in faster switching times for the display.

Broadened Mesophase Range: Fluorination can affect the melting and clearing points of a liquid crystal, potentially widening the temperature range over which the desired liquid crystalline phase is stable. researchgate.net

While specific examples of liquid crystals synthesized directly from this compound are not extensively documented in readily available literature, the principles of liquid crystal design strongly suggest its utility in creating new materials for advanced display technologies. rsc.orgresearchgate.net

Conjugated Polymers and Polyaromatics via Suzuki-Miyaura Polymerization

This compound is a suitable monomer for the synthesis of conjugated polymers and polyaromatics through Suzuki-Miyaura polymerization. This polymerization technique is a powerful tool for constructing carbon-carbon bonds and is widely used to create a variety of π-conjugated systems. researchgate.net

In a typical Suzuki-Miyaura polymerization, a dibromo monomer is reacted with a diboronic acid (or its ester) monomer in the presence of a palladium catalyst and a base. This compound can act as an A-B type monomer, where the boronic acid group (A) can react with the bromine atom (B) of another monomer unit in a step-growth polymerization. Alternatively, it can be used as a monofunctional end-capping agent to control the molecular weight of a growing polymer chain.

The incorporation of the 3-bromo-2,6-difluorophenyl unit into a polymer backbone can impart several desirable properties:

Enhanced Solubility: The fluorine atoms can improve the solubility of the resulting polymer in organic solvents, which is crucial for solution-based processing and device fabrication.

Modified Electronic Properties: The electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of the polymer, which can be advantageous for applications in organic electronics. rsc.org

Increased Thermal Stability: The presence of strong C-F bonds can enhance the thermal stability of the polymer.

The Suzuki-Miyaura polymerization of monomers containing boronic acid and halide functionalities is a well-established method for producing high-molecular-weight π-conjugated polymers. nih.gov

Development of Advanced Materials with Tunable Electronic Properties

The strategic incorporation of fluorine atoms into organic materials is a powerful method for tuning their electronic properties. researchgate.net this compound is an excellent building block for this purpose, as it allows for the introduction of two fluorine atoms in specific positions on a phenyl ring.

The electron-withdrawing nature of fluorine atoms has a significant impact on the electronic structure of organic molecules. rsc.org Specifically, fluorination leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This has several important consequences for the performance of organic electronic devices:

Improved Air Stability: Lowering the HOMO level makes the material less susceptible to oxidation, leading to improved stability in ambient conditions.

Enhanced Electron Injection: A lower LUMO level can facilitate the injection of electrons from the cathode in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org

Control over Band Gap: The extent of HOMO and LUMO level lowering can be controlled by the number and position of the fluorine atoms, allowing for the tuning of the material's band gap.

Furthermore, the introduction of polar C-F bonds can influence the intermolecular packing of the material in the solid state, which can have a profound effect on charge carrier mobility. rsc.org The ability to systematically modify the electronic properties of organic materials through fluorination makes this compound a valuable tool in the development of next-generation organic electronics.

Table 2: Effect of Fluorination on Electronic Properties of Organic Materials

PropertyEffect of FluorinationConsequence for Device Performance
HOMO Energy LevelLoweredIncreased stability against oxidation rsc.org
LUMO Energy LevelLoweredEasier electron injection rsc.org
Band GapCan be tunedControl over optical and electronic properties
Intermolecular PackingCan be modifiedPotential for enhanced charge carrier mobility rsc.org

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focused solely on 3-Bromo-2,6-difluorophenylboronic acid are not extensively available in public literature, the principles of QSAR can be applied to understand how structural modifications of related phenylboronic acid derivatives influence their biological efficacy.

The biological activity of phenylboronic acids is intrinsically linked to their physicochemical properties, which are dictated by the nature and position of substituents on the phenyl ring. Key molecular descriptors often considered in QSAR models for this class of compounds include:

Electronic Properties: Hammett constants (σ), which account for the electron-donating or electron-withdrawing nature of substituents. For instance, the fluorine atoms in this compound are strongly electron-withdrawing, which can significantly impact the acidity of the boronic acid moiety. The introduction of a fluorine substituent into phenylboronic acids generally increases their acidity, an effect that is dependent on the substituent's position. nih.gov

Hydrophobicity: The partition coefficient (log P), which measures the lipophilicity of a compound. Halogen atoms like bromine and fluorine increase the hydrophobicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Steric Parameters: Molar refractivity (MR) or Taft steric parameters (Es), which describe the size and shape of the substituents. The presence of substituents at the ortho positions (2 and 6) in this compound can impose significant steric hindrance, potentially influencing its binding orientation with a biological target.

Topological and 3D Descriptors: These can include molecular connectivity indices, shape indices, and quantum chemical descriptors that provide a more detailed picture of the molecule's structure and electronic distribution.

A hypothetical QSAR study on a series of substituted phenylboronic acids might investigate their inhibitory activity against a specific enzyme. The goal would be to develop a regression model that predicts the biological activity (e.g., IC50) based on a combination of these descriptors.

For instance, a simplified QSAR equation might look like:

log(1/IC50) = c1σ + c2logP + c3*Es + constant

Where c1, c2, and c3 are coefficients determined from the regression analysis. A positive coefficient for a descriptor would indicate that an increase in its value leads to higher biological activity, while a negative coefficient would suggest the opposite.

Detailed Research Findings from Related Compounds

Studies on various classes of boronic acid derivatives have provided insights into their structure-activity relationships. For example, in the context of enzyme inhibition, the boronic acid group often forms a covalent bond with a catalytic serine or threonine residue in the active site. The affinity and reactivity of the boronic acid are modulated by the substituents on the phenyl ring.

Research on dipeptidyl boronic acid proteasome inhibitors has utilized 3D-QSAR models to elucidate the structural requirements for potent activity. nih.gov These studies often reveal that specific steric and electronic fields around the molecule are crucial for optimal interaction with the target. For example, a 3D-QSAR study on bortezomib, a dipeptide boronic acid, highlighted three key regions for its interaction with the proteasome: a covalent binding site, an aromatic ring, and a pyrazinyl group acting as a hydrophobic acceptor. nih.gov

Furthermore, studies on phenylboronic acids as inhibitors of β-lactamases have shown that the positioning of substituents is critical. For instance, the introduction of a carboxylated chain at the ortho position of phenylboronic acid significantly improved affinity against certain classes of β-lactamases, while being detrimental against others, highlighting the importance of substituent placement for target selectivity. mdpi.com In a separate study, the addition of a fluorine atom at the ortho position of a benzene (B151609) ring next to the boronic acid resulted in a significant increase in antiproliferative activity in a series of potential anti-androgens. nih.gov

The presence of ortho-fluorine atoms, as in this compound, can also lead to the formation of intramolecular hydrogen bonds, which can influence the compound's conformation and acidity. nih.gov

To illustrate how a QSAR data table for a series of hypothetical 3-halophenylboronic acid derivatives might be structured, consider the following example. This table includes various descriptors and a hypothetical biological activity value.

CompoundSubstituent (X)σ (meta)logPMRBiological Activity (log(1/IC50))
1H0.001.2026.44.5
2F0.341.4326.35.1
3Cl0.371.8331.05.4
4Br0.392.0533.95.6
5I0.352.5039.25.8
6CH3-0.071.7031.04.2
7OCH30.121.1832.74.8
8NO20.711.1532.16.2

In a real QSAR study, this data would be used to generate a mathematical model. For instance, a simple linear regression might reveal a strong positive correlation between logP and biological activity, suggesting that more lipophilic compounds are more potent. A multiple linear regression or more advanced machine learning methods could be used to build a more comprehensive model incorporating multiple descriptors. The insights gained from such a model would be invaluable for designing novel phenylboronic acid derivatives with enhanced biological activity.

Medicinal Chemistry and Pharmaceutical Applications

Role as a Building Block in Drug Discovery and Development

3-Bromo-2,6-difluorophenylboronic acid serves as a crucial intermediate in the construction of novel pharmaceutical compounds. The presence of the boronic acid moiety allows for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.net This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between different aromatic or heterocyclic rings, a common structural motif in many approved drugs. researchgate.net

The bromine atom on the phenyl ring provides an additional reactive handle. It can be utilized in a secondary coupling reaction or other transformations, allowing for the creation of diverse molecular libraries from a single starting material. This capability is highly advantageous in the early stages of drug discovery for structure-activity relationship (SAR) studies.

Furthermore, the two fluorine atoms ortho to the boronic acid group play a significant role in modulating the physicochemical properties of the resulting molecules. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, which can improve cell membrane permeability. The electron-withdrawing nature of the fluorine atoms also influences the reactivity of the boronic acid group.

Synthesis of Biologically Active Molecules Incorporating the 3-Bromo-2,6-difluorophenyl Moiety

The unique structural features of this compound have been leveraged to synthesize a range of molecules with potential therapeutic applications across different disease areas.

Analgesic and Anti-inflammatory Agents

While direct synthesis of analgesic or anti-inflammatory agents using this compound is not extensively documented in publicly available literature, the synthesis of structurally related compounds highlights the potential of halogenated phenyl derivatives in this area. For instance, derivatives of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid have been synthesized and shown to possess significant analgesic properties. nih.gov The synthesis of novel pyridazine (B1198779) derivatives has also yielded compounds with notable antinociceptive effects. researchgate.net The incorporation of the 3-bromo-2,6-difluorophenyl moiety into similar scaffolds could potentially lead to new analgesic and anti-inflammatory candidates with improved pharmacological profiles. nih.govnih.gov

Antibacterial and Antimicrobial Agents

The development of new antibacterial agents is a critical area of research due to rising antibiotic resistance. Boronic acid derivatives have shown promise in this field. mdpi.com The synthesis of biphenyl (B1667301) and dibenzofuran (B1670420) derivatives has produced compounds with significant activity against antibiotic-resistant Gram-positive bacteria. mdpi.com For example, certain biphenyl triols have demonstrated potent inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis with minimum inhibitory concentration (MIC) values as low as 3.13 and 6.25 μg/mL, respectively. mdpi.com The use of this compound as a building block could introduce favorable properties to these antibacterial scaffolds.

Anticancer Agents

In the field of oncology, the 3-bromo-2,6-difluorophenyl moiety has been incorporated into novel potential anticancer agents. Research has shown that derivatives of 1,3,4-thiadiazole (B1197879) can exhibit cytotoxic properties against breast cancer cell lines. nih.gov Similarly, the synthesis of pyrrolidone derivatives bearing a trimethoxyphenyl moiety has been explored for anticancer activity. mdpi.com The introduction of the 3-bromo-2,6-difluorophenyl group into such heterocyclic systems is a strategy to enhance their potency and selectivity. For example, certain 3-fluoroazetidin-2-ones, which are analogues of the tubulin-targeting agent combretastatin (B1194345) A-4, have exhibited potent activity in MCF-7 human breast cancer cells with IC50 values in the nanomolar range. mdpi.com

TGR5 Agonists and Diabetes Management

Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a promising therapeutic target for metabolic disorders, including type 2 diabetes and obesity. nih.gov Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which helps to regulate glucose homeostasis. nih.gov The this compound scaffold is of interest in the synthesis of novel TGR5 agonists. While specific examples utilizing this exact building block are proprietary, the general class of phenoxypyrazine-2-carboxamide derivatives has been shown to yield potent TGR5 agonists. nih.gov The strategic placement of fluorine and bromine atoms on an aromatic ring, as seen in this compound, is a key design element in optimizing the potency and pharmacokinetic properties of such agonists.

Enzyme Inhibitors (e.g., FABP inhibitors)

Fatty acid-binding proteins (FABPs) are intracellular lipid chaperones that are implicated in various metabolic and inflammatory diseases. Inhibition of FABPs is a potential therapeutic strategy for conditions such as type 2 diabetes and atherosclerosis. The synthesis of potent and selective small-molecule inhibitors of adipocyte FABP (A-FABP or FABP4) has been a focus of research. While the direct use of this compound in published FABP inhibitors is not prominent, the core structures of known inhibitors, such as BMS-309403, often feature substituted biphenyl moieties. nih.gov The Suzuki coupling capabilities of this compound make it a relevant tool for creating the diverse biaryl scaffolds necessary for potent enzyme inhibition.

Strategies for Derivatization and Functionalization for Medicinal Chemistry

The chemical structure of this compound offers multiple avenues for derivatization and functionalization, making it a highly adaptable component in medicinal chemistry. The primary strategies revolve around the strategic manipulation of its boronic acid and bromo functionalities.

The boronic acid group is a key reactive site, most notably for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds between the boronic acid and various aryl or heteroaryl halides. This allows for the systematic exploration of the chemical space around the core scaffold, which is crucial for optimizing the pharmacological properties of a drug candidate. For instance, different aromatic and heterocyclic moieties can be introduced to probe interactions with biological targets and to modulate properties such as solubility and metabolic stability.

The bromine atom on the phenyl ring serves as another versatile handle for a wide range of chemical transformations. It can readily participate in various cross-coupling reactions, including Sonogashira (coupling with terminal alkynes), Buchwald-Hartwig (formation of carbon-nitrogen bonds), and Heck (formation of carbon-carbon double bonds) reactions. This multi-faceted reactivity allows for the introduction of a diverse array of functional groups, such as amines, amides, alkynes, and substituted alkenes. These functional groups can be tailored to enhance binding affinity to a target protein, improve pharmacokinetic profiles, or introduce specific functionalities for targeted drug delivery.

The presence of the two fluorine atoms ortho to the boronic acid group provides several advantages. These electron-withdrawing groups can modulate the pKa of the boronic acid, influencing its reactivity and interaction with biological targets. Furthermore, the fluorine atoms can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism and can also improve binding affinity through favorable electrostatic interactions with protein residues.

A summary of the primary derivatization strategies for this compound is presented in the table below.

Reactive Site Reaction Type Introduced Functional Groups Application in Medicinal Chemistry
Boronic AcidSuzuki-Miyaura CouplingAryl, HeteroarylScaffold diversification, SAR studies, improving potency
Bromo GroupSonogashira CouplingAlkynesLinker for bioconjugation, structural rigidity
Bromo GroupBuchwald-Hartwig AminationAmines, AmidesImproving solubility, forming hydrogen bonds with targets
Bromo GroupHeck CouplingAlkenesIntroducing conformational constraints

These derivatization strategies empower medicinal chemists to systematically modify the structure of this compound, enabling the fine-tuning of its biological activity and ADME (absorption, distribution, metabolism, and excretion) properties in the pursuit of novel and effective therapeutics.

Bioorthogonal Chemistry Applications

While direct, widespread applications of this compound in bioorthogonal chemistry are still an emerging area of research, its inherent functionalities provide a strong foundation for its potential use in this field. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The principles of such reactions often rely on the use of mutually reactive functional groups that are abiotic.

The primary avenue for the application of this compound in this context lies in its derivatization to incorporate bioorthogonal handles. The versatile reactivity of the bromo group is particularly advantageous here. For example, through a Sonogashira coupling, an alkyne functionality can be readily introduced onto the phenyl ring. This terminal alkyne can then participate in one of the most well-known bioorthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry."

This approach would allow for the two-step labeling of biomolecules. First, a biomolecule of interest (e.g., a protein or a nucleic acid) is metabolically or genetically engineered to incorporate an azide (B81097) group. Subsequently, the alkyne-derivatized this compound can be introduced, leading to a selective and covalent linkage with the azide-modified biomolecule. The boronic acid moiety itself can be designed to interact with a specific biological target, thus enabling targeted labeling or imaging.

The table below outlines a potential scheme for the bioorthogonal application of a derivative of this compound.

Derivative Bioorthogonal Reaction Reaction Partner Potential Application
Alkyne-functionalized this compoundAzide-Alkyne Cycloaddition (Click Chemistry)Azide-modified biomoleculeTargeted labeling and imaging of proteins or cells

Furthermore, the boronic acid group itself has been explored for its ability to form reversible covalent bonds with diols, which are present in many biological molecules such as saccharides. While this interaction is not strictly bioorthogonal in all contexts, it can be exploited for specific targeting under controlled conditions. The development of novel bioorthogonal reactions involving boronic acids is an active area of research, and the unique electronic properties conferred by the difluoro and bromo substituents on this particular scaffold could lead to new and innovative applications in chemical biology.

Agrochemical and Industrial Applications

Use in Agrochemical Synthesis

While specific, publicly detailed examples of the direct use of 3-Bromo-2,6-difluorophenylboronic acid in the synthesis of commercialized agrochemicals are limited in readily available literature, its structural motifs are present in patented herbicidal and fungicidal compounds. Phenylboronic acids, in general, are key intermediates in the synthesis of agrochemicals that feature a biphenyl (B1667301) or aryl-heterocycle core. The 2,6-difluoro substitution is known to enhance the biological activity and metabolic stability of agrochemical active ingredients.

The primary role of this compound in this sector is as a reactant in Suzuki-Miyaura coupling reactions to create biphenyl or phenyl-pyridine structures. These structures are common in various classes of pesticides. For instance, the synthesis of certain protoporphyrinogen (B1215707) oxidase (PPO) inhibitor herbicides involves the coupling of a phenylboronic acid derivative with a suitable heterocyclic partner. The fluorine atoms on the phenyl ring can increase the efficacy of the herbicide by enhancing its binding to the target enzyme and improving its transport properties within the plant.

Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound is a valuable intermediate for producing complex organic molecules that are often precursors to pharmaceuticals, liquid crystals, and other specialty materials. The synthesis of polyfluorinated biphenyls, which are of interest for their unique electronic and physical properties, often relies on Suzuki-Miyaura coupling reactions involving fluorinated phenylboronic acids.

The presence of the bromine atom offers a site for subsequent chemical modifications, allowing for the introduction of other functional groups after the initial carbon-carbon bond formation. This versatility is highly advantageous in the multi-step synthesis of complex molecules where sequential reactions are required to build the final product.

Application AreaSynthetic RoleKey ReactionResulting Structure
AgrochemicalsIntermediateSuzuki-Miyaura CouplingBiphenyl or Phenyl-heterocycle
Fine ChemicalsBuilding BlockSuzuki-Miyaura CouplingPolyfluorinated Biphenyls
Specialty MaterialsPrecursorCross-Coupling ReactionsFunctionalized Aromatics

Process Development and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of compounds derived from this compound involves several key considerations, primarily centered around the optimization and safety of the Suzuki-Miyaura coupling reaction.

Key Process Parameters for Suzuki-Miyaura Coupling:

ParameterConsiderationTypical Conditions
Catalyst System Selection of palladium source and ligand is crucial for efficiency and yield.Pd(OAc)₂, Pd(PPh₃)₄ with phosphine (B1218219) ligands.
Base The choice of base affects reaction rate and can influence side reactions.K₂CO₃, K₃PO₄, Cs₂CO₃.
Solvent A mixture of an organic solvent and water is often used.Toluene/Water, Dioxane/Water.
Temperature Reaction temperature impacts kinetics and impurity profiles.Typically elevated (e.g., 80-110 °C).
Reactant Stoichiometry Molar ratios of reactants need to be optimized for complete conversion.Slight excess of the boronic acid is common.

Challenges and Mitigation in Scale-Up:

Catalyst Cost and Removal: Palladium is a precious metal, making catalyst cost a significant factor in large-scale production. Efficient catalyst recycling or the use of highly active catalysts at low loadings is necessary. Post-reaction, residual palladium must be removed from the final product, especially for pharmaceutical applications, often requiring specialized purification techniques like treatment with scavengers or activated carbon.

Reaction Kinetics and Heat Transfer: Suzuki-Miyaura reactions are often exothermic. On a large scale, efficient heat management is critical to ensure reaction control and prevent runaway reactions. The reaction kinetics must be well-understood to design appropriate heating and cooling protocols.

Impurity Profile: Side reactions, such as the homocoupling of the boronic acid, can lead to impurities that require removal. Process optimization aims to minimize the formation of these byproducts by carefully controlling reaction parameters.

Work-up and Product Isolation: The transition from a laboratory work-up (e.g., column chromatography) to an industrial-scale process (e.g., crystallization, extraction) requires significant development to ensure product purity and yield are maintained.

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of 3-Bromo-2,6-difluorophenylboronic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR would be employed to provide a complete structural picture.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the two aromatic protons and the two hydroxyl protons of the boronic acid group. The aromatic protons would appear as a complex multiplet due to coupling with each other and with the adjacent fluorine atoms. The hydroxyl protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal six distinct signals for the six carbon atoms in the benzene (B151609) ring. The chemical shifts would be influenced by the attached substituents (Bromo, Fluoro, and Boronic acid groups). The carbon atom attached to the boron (C1) would have a characteristic chemical shift, while the carbons bonded to fluorine (C2, C6) would exhibit splitting due to C-F coupling.

¹⁹F NMR: This technique is highly specific for fluorine atoms. The ¹⁹F NMR spectrum would show a single signal, as the two fluorine atoms are chemically equivalent, confirming their symmetrical placement on the aromatic ring.

¹¹B NMR: Boron NMR would display a characteristic signal for the boron atom in the boronic acid group, confirming the presence of this functional group.

Expected ¹H and ¹³C NMR Data Interpretation

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key Correlations
Aromatic CH 7.0 - 8.0 (multiplet) 110 - 140 Protons coupled to adjacent Fluorine atoms.
C-B N/A ~130 (broad) Carbon directly attached to the boronic acid group.
C-Br N/A ~115 - 125 Carbon atom bonded to the bromine atom.
C-F N/A 155 - 165 (doublet, ¹JCF) Carbons bonded to fluorine atoms, showing large coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, broad absorption band would be expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid's hydroxyl groups. The B-O stretching vibration would appear around 1350 cm⁻¹, and the C-B stretching would be observed in the 1000-1100 cm⁻¹ region. Aromatic C-H stretching would be visible around 3000-3100 cm⁻¹, and C=C stretching vibrations from the benzene ring would appear in the 1400-1600 cm⁻¹ range. The presence of C-F and C-Br bonds would also give rise to characteristic bands in the fingerprint region (below 1300 cm⁻¹).

Expected IR Absorption Bands

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Boronic Acid (O-H) Stretching 3200 - 3600 (Broad)
Aromatic C-H Stretching 3000 - 3100
Aromatic C=C Stretching 1400 - 1600
Boron-Oxygen (B-O) Stretching ~1350
Carbon-Fluorine (C-F) Stretching 1100 - 1300

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound, containing an aromatic ring, would be expected to absorb UV light. The spectrum would likely show absorption maxima (λmax) corresponding to π→π* transitions of the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique used to determine the molecular weight and molecular formula of a compound. For this compound (C₆H₄BBrF₂O₂), high-resolution mass spectrometry (HRMS) would confirm its exact mass (monoisotopic mass: 235.9460 u). The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 236 and 238). Fragmentation patterns would provide further structural information, such as the loss of water or the boronic acid group.

Chromatographic Techniques for Purity Assessment (HPLC, GC)

Chromatographic methods are essential for separating the target compound from impurities, byproducts, and starting materials, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of non-volatile solids like this compound. A reversed-phase method, typically using a C18 column, is commonly employed. The mobile phase would likely consist of a mixture of an aqueous buffer (like water with a small amount of acid, e.g., phosphoric acid) and an organic solvent such as acetonitrile or methanol. The compound would be detected using a UV detector, set at a wavelength where the analyte absorbs strongly. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Standard GC is generally not suitable for the direct analysis of boronic acids due to their low volatility and tendency to dehydrate and form cyclic boroxines at the high temperatures of the GC inlet. However, derivatization of the boronic acid group, for example, by esterification to form a more volatile boronate ester, can enable GC analysis for specific purity checks or for detecting volatile impurities.

Typical Chromatographic Purity Analysis Parameters

Technique Stationary Phase Typical Mobile Phase / Carrier Gas Detection Method Purpose
HPLC C18 Silica Acetonitrile/Water with acid UV-Vis Detector Primary purity assessment and quantification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the boronic acid groups of adjacent molecules. This data would unequivocally confirm the substitution pattern on the aromatic ring and the geometry of the boronic acid moiety.

Advanced Techniques for Mechanistic Insights

While the previously mentioned techniques are standard for characterization, more advanced methods could be employed to gain deeper insights into the compound's reactivity and behavior in chemical reactions, such as Suzuki-Miyaura coupling. Techniques like in-situ IR or NMR spectroscopy could be used to monitor the progress of a reaction involving this compound in real-time. This allows for the identification of transient intermediates and helps to elucidate the reaction mechanism, providing valuable information for process optimization and development.

Future Directions and Emerging Research Areas

Sustainable Synthesis of Fluorinated Arylboronic Acids

The development of environmentally benign and efficient methods for synthesizing fluorinated arylboronic acids is a primary focus of contemporary research. Traditional synthetic routes often involve multiple steps, harsh reagents, and the generation of significant waste. Future efforts are directed towards greener alternatives that offer improved atom economy, reduced energy consumption, and milder reaction conditions.

Key research areas include:

Catalytic C-H Borylation: Direct C-H borylation of fluoroarenes presents a highly atom-economical approach. Developing catalysts that can selectively activate and borylate specific C-H bonds in the presence of C-F and C-Br bonds is a significant challenge. Iridium- and rhodium-based catalysts are being explored for this purpose.

Catalytic C-F and C-X Borylation: The direct conversion of C-F or other carbon-halogen (C-X) bonds into C-B bonds is another promising avenue. researchgate.net This approach is particularly relevant for creating fluorinated arylboronic acids from readily available polyhalogenated precursors.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters compared to batch processes. mdpi.com Implementing multi-step syntheses of compounds like 3-bromo-2,6-difluorophenylboronic acid in flow reactors can lead to higher yields and purity while minimizing waste and manual handling.

Synthesis StrategyKey AdvantagePotential Catalyst Systems
Direct C-H BorylationHigh atom economy, fewer synthetic stepsIridium, Rhodium complexes
Direct C-F/C-X BorylationUtilizes readily available precursorsNickel, Palladium with specialized ligands
Continuous Flow SynthesisEnhanced safety, scalability, and controlHeterogeneous or immobilized catalysts

Chemo- and Regioselective Transformations of Polyhalogenated Arylboronic Acids

A major challenge and opportunity in using this compound lies in achieving selective transformations at its multiple reactive sites: the boronic acid, the C-Br bond, and the C-F bonds. Future research will focus on developing highly selective methods to functionalize one site while leaving the others intact, enabling the programmed construction of complex molecular architectures.

Orthogonal Cross-Coupling: The differential reactivity of the C-B and C-Br bonds is central to its utility. Developing catalytic systems that exclusively promote Suzuki-Miyaura coupling at the boronic acid position without affecting the C-Br bond (or vice versa, a C-Br coupling leaving the boronic acid for subsequent reaction) is crucial. nih.gov This allows for sequential, one-pot transformations.

Selective C-F Activation: While C-F bonds are typically robust, their selective activation and functionalization represent a frontier in organofluorine chemistry. Research into catalysts that can enable transformations at the C-F bonds of polyfluoroaromatics without disturbing other functionalities would open up new synthetic possibilities.

Catalytic Systems for Enhanced Efficiency and Selectivity

The success of chemo- and regioselective transformations hinges on the development of advanced catalytic systems. For this compound, this involves designing catalysts that are not only highly active but also tolerant of the various functional groups present.

Ligand Design: The development of sophisticated phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and other ligand classes is paramount. jyu.fi These ligands can fine-tune the electronic and steric properties of the metal center (typically palladium) to control the oxidative addition and reductive elimination steps of the cross-coupling cycle, thereby enhancing selectivity. jyu.fi

Bimetallic Catalysis: The use of two different metals in a single catalytic system can unlock novel reactivity. For example, a Pd/Co bimetallic system could offer synergistic effects, enhancing reaction rates and selectivity in cross-coupling reactions. researchgate.net

Reaction Additives: The use of additives, such as trimethyl borate (B1201080), has been shown to enhance reaction rates in challenging Suzuki-Miyaura couplings involving heteroarylboronic esters. nih.gov Such additives can help solubilize intermediates and prevent catalyst deactivation, a strategy that could be beneficial for reactions involving polyhalogenated substrates. nih.gov

Catalyst FeatureObjectiveExample
Advanced LigandsImprove selectivity and activity for hindered or electron-deficient substrates.Bulky phosphines, N-heterocyclic carbenes (NHCs). jyu.fi
Bimetallic SystemsAchieve synergistic effects for enhanced reactivity.Palladium/Cobalt (Pd/Co) systems. researchgate.net
Reaction AdditivesOvercome catalyst inhibition and improve substrate solubility.Trimethyl borate for anhydrous coupling. nih.gov

Novel Applications in Supramolecular Chemistry and Nanotechnology

The unique combination of a hydrogen-bonding/covalent-bonding boronic acid group and halogen-bond-donating fluorine and bromine atoms makes this compound an intriguing building block for supramolecular chemistry and nanotechnology.

Crystal Engineering: The directional nature of halogen bonding (C-Br···A and C-F···A) and hydrogen bonding (B-OH···A) can be exploited to design and construct complex, self-assembled crystalline networks with tailored architectures and properties.

Functional Materials: Arylboronic acids are known to form dynamic covalent bonds with diols, a property used in glucose sensors. kent.ac.uk The polyhalogenated framework of this specific acid could be incorporated into polymers or gels to create responsive materials, where the reversible boronic ester formation is modulated by the electronic effects of the halogens. nih.gov These materials could find applications in sensing, self-healing polymers, and drug delivery.

Nanostructure Assembly: The molecule could serve as a linker or node in the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The defined geometry and multiple interaction sites could lead to porous materials with high surface areas for applications in gas storage, separation, and catalysis.

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

The complexity of reactions involving polyfunctionalized molecules like this compound makes them ideal candidates for the application of artificial intelligence (AI) and machine learning (ML). eurekalert.org

Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. chemcopilot.com For a given set of reactants, catalysts, and conditions, these models could predict the likelihood of competing reaction pathways (e.g., coupling at C-B vs. C-Br), the expected yield, and the potential formation of byproducts. chemcopilot.comresearchgate.net

Reaction Optimization: Machine learning models can accelerate the optimization of reaction conditions (e.g., temperature, solvent, catalyst loading). youtube.com By using algorithms to intelligently explore the parameter space, the number of experiments required to find the optimal conditions can be significantly reduced, saving time and resources. youtube.com

Retrosynthesis and Discovery: AI-powered tools can propose novel synthetic routes to target molecules containing the 3-bromo-2,6-difluorophenyl moiety. engineering.org.cn These platforms can analyze vast reaction databases to identify non-intuitive or more sustainable pathways that might be overlooked by human chemists. engineering.org.cn This accelerates the discovery of new molecules for applications in pharmaceuticals, agrochemicals, and materials science.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-2,6-difluorophenylboronic acid, and what are the critical reaction parameters?

  • Methodology : The compound is typically synthesized via halogen-directed boronation. A common precursor like 3-bromo-2,6-difluorobenzene reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dba)₂) and ligands (e.g., XPhos). Key parameters include maintaining anhydrous conditions, precise temperature control (80–100°C), and inert atmosphere (N₂/Ar) to prevent boronic acid oxidation. Post-reaction purification involves column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodology :

  • ¹H NMR : Distinct aromatic proton signals at δ 7.2–7.8 ppm (split due to adjacent fluorine atoms).
  • ¹⁹F NMR : Peaks at δ -110 to -115 ppm (ortho-fluorine) and -120 to -125 ppm (para-fluorine).
  • ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid functionality.
  • HPLC-MS : Molecular ion peak at m/z 238.9 ([M+H]⁺) with >95% purity. Cross-validate with IR (B–O stretch ~1340 cm⁻¹) .

Advanced Research Questions

Q. How do the positions of bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions compared to other halogenated phenylboronic acids?

  • Analysis : The electron-withdrawing fluorine atoms (meta and para to boron) enhance electrophilicity at the boron center, accelerating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance from bromo (ortho to boron) may reduce coupling efficiency compared to less-hindered analogs (e.g., 4-bromo-2,6-difluorophenylboronic acid). Comparative studies show 10–15% lower yields in aryl-aryl couplings due to steric clashes with palladium catalysts .

Q. What experimental design considerations are crucial when optimizing Suzuki-Miyaura reactions using this compound to minimize side product formation?

  • Optimization Strategies :

  • Catalyst System : Use Pd(OAc)₂ with SPhos ligand for enhanced steric tolerance.
  • Base Selection : K₂CO₃ in THF/H₂O (3:1) minimizes protodeboronation.
  • Temperature : 60–70°C balances reaction rate and side-product suppression.
  • Molar Ratios : Maintain a 1:1.2 ratio of boronic acid to aryl halide to avoid homecoupling .

Q. How can researchers address inconsistencies in reported catalytic efficiencies when using this compound in palladium-catalyzed reactions?

  • Troubleshooting :

  • Purity Verification : Confirm boronic acid purity via HPLC; trace moisture or residual pinacol ester (from synthesis) can inhibit catalysis.
  • Ligand Screening : Test bulky ligands (e.g., DavePhos) to mitigate steric effects.
  • Data Normalization : Report yields relative to reaction scale and catalyst loading (e.g., 0.5–1 mol% Pd) for cross-study comparability .

Q. What role does computational chemistry play in predicting the electronic properties and reaction pathways of this compound?

  • Computational Insights : Density Functional Theory (DFT) studies (B3LYP/6-31G*) reveal:

  • Electrostatic Potential Maps : High positive charge density at boron, favoring nucleophilic attack.
  • Transition State Modeling : Steric barriers in transmetallation due to bromo substituent.
  • Solvent Effects : Polar solvents (e.g., DMF) stabilize intermediates, reducing activation energy by ~5 kcal/mol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.